molecular formula C10H22N2O B13168046 4-Amino-3-methyl-2-(piperidin-3-YL)butan-2-OL

4-Amino-3-methyl-2-(piperidin-3-YL)butan-2-OL

Cat. No.: B13168046
M. Wt: 186.29 g/mol
InChI Key: REYMRBABUUEBLZ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(piperidin-3-YL)butan-2-OL is a chemical compound that features a piperidine ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(piperidin-3-YL)butan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of a piperidine derivative with an appropriate amino alcohol precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation, cyclization, and amination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(piperidin-3-YL)butan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

4-Amino-3-methyl-2-(piperidin-3-YL)butan-2-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(piperidin-3-YL)butan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-Amino-3-methyl-2-(piperidin-3-YL)butan-2-OL is unique due to its specific structural features, such as the position of the amino and hydroxyl groups on the piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-amino-3-methyl-2-piperidin-3-ylbutan-2-ol

InChI

InChI=1S/C10H22N2O/c1-8(6-11)10(2,13)9-4-3-5-12-7-9/h8-9,12-13H,3-7,11H2,1-2H3

InChI Key

REYMRBABUUEBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1CCCNC1)O

Origin of Product

United States

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